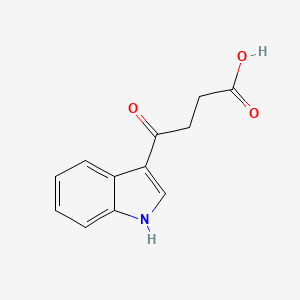

4-(1H-indol-3-yl)-4-oxobutanoic acid

Overview

Description

4-(1H-indol-3-yl)-4-oxobutanoic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole core . Another approach involves the use of ortho-disubstituted arene precursors in transition-metal-catalyzed reactions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. These methods include the use of palladium, copper, and other transition metals as catalysts in various coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: Using reagents like manganese dioxide to oxidize benzylic alcohols to ketones.

Reduction: Reduction reactions can be performed using hydrogenation or hydride donors.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 4-(1H-indol-3-yl)-4-oxobutanoic acid is in the development of anticancer agents. It serves as an intermediate in the synthesis of Canthin-6-one, a compound noted for its ability to combat cancer cells exhibiting multi-drug resistance. This property is particularly crucial in oncology, where resistance to conventional therapies poses significant challenges .

Antimalarial Activity

The compound is also utilized in the synthesis of β-carbolinium derivatives, which have demonstrated antimalarial activity. These derivatives are being explored for their potential to treat malaria, a disease that continues to affect millions globally .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Research indicates that various synthetic routes can be employed, often involving the use of indole derivatives as starting materials.

Case Study: Anticancer Activity

A study published by Murakami et al. (2004) highlighted the synthesis of Canthin-6-one from this compound and its efficacy against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that derivatives of this compound could be further developed into effective chemotherapeutics .

Case Study: Antimalarial Efficacy

Research conducted by Takasu et al. (2005) explored the antimalarial properties of β-carbolinium compounds synthesized from this compound. The study found that these compounds exhibited potent activity against Plasmodium falciparum, the causative agent of malaria, thus supporting further investigation into their therapeutic potential .

Summary Table of Applications

| Application Area | Specific Use | References |

|---|---|---|

| Anticancer Research | Intermediate for Canthin-6-one | Murakami et al., 2004 |

| Antimalarial Research | Synthesis of β-carbolinium compounds | Takasu et al., 2005 |

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating biological processes such as cell proliferation and apoptosis . The indole ring system allows it to bind with high affinity to multiple receptors, making it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-butyric acid: Another plant hormone used in rooting products.

1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.

Uniqueness

4-(1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

4-(1H-Indol-3-yl)-4-oxobutanoic acid, also known as indole-4-butyric acid, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3. The compound features an indole ring system, which is known for its diverse biological properties. The presence of the oxobutanoic acid moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.56 to 4.17 μM, indicating strong antibacterial effects. The Minimum Bactericidal Concentration (MBC) also supported these findings, confirming the compound's potential as an antimicrobial agent .

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 0.56 | 2.08 |

| Escherichia coli | 2.00 | 3.00 |

| Bacillus cereus | 1.00 | 3.50 |

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable study investigated its derivatives spliced with podophyllotoxin, revealing significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in tumor cells through caspase activation pathways, suggesting a mechanism involving programmed cell death .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases, leading to cell death in cancer cells .

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Study on Antimicrobial Efficacy

In a comparative study assessing various indole derivatives, researchers found that this compound exhibited superior antibacterial activity compared to other tested compounds. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Study on Antitumor Mechanisms

A recent investigation focused on the antitumor activities of spliced derivatives of this compound revealed a significant reduction in tumor growth in vivo models. The study concluded that these derivatives could serve as promising candidates for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-indol-3-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Michael-type addition reactions. For example, thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acids under controlled conditions to yield substituted 4-oxobutanoic acid derivatives . Optimization includes adjusting reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometry of reagents. For indole-containing analogs, Friedel-Crafts acylation using maleic anhydride is a precursor step. Yield improvements (e.g., 70–90%) are achieved by isolating intermediates and using polar protic solvents like ethanol or methanol for crystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity.

- Spectroscopy : ^1H NMR (δ 10–12 ppm for indole NH, δ 2.5–3.5 ppm for ketone protons) and ^13C NMR (δ 170–180 ppm for carboxylic acid carbonyl) confirm structure .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C: 60.0%, H: 4.6%, N: 5.7% for C₁₂H₁₁NO₃) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required if dust/aerosols form .

- Ventilation : Work in a fume hood to avoid inhalation of irritants (H335: respiratory irritation) .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Avoid direct exposure to mucous membranes due to acute toxicity (H302) .

Advanced Research Questions

Q. How can enantiomeric mixtures of this compound derivatives be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React with chiral amines (e.g., (S)-phenylethylamine) and crystallize non-racemic mixtures .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer .

Q. What strategies address contradictory data in biological activity assays for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1–100 μM) to confirm dose-dependent effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding.

- Structural Analog Comparison : Compare activity with derivatives lacking the indole or ketone group to identify pharmacophores. For example, fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced antimicrobial activity, suggesting substituent-dependent effects .

Q. How can computational modeling guide the design of 4-oxobutanoic acid-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Arg120) .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency. Electron-withdrawing groups on the indole ring enhance activity .

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Properties

IUPAC Name |

4-(1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUOPJQCFYTMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352597 | |

| Record name | Indole-3-(4'-oxo)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-45-0 | |

| Record name | Indole-3-(4'-oxo)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 835-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.